An In-Depth Technical Guide to the Chemical Properties of 2-amino-N-phenylethanesulfonamide Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 2-amino-N-phenylethanesulfonamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-phenylethanesulfonamide hydrochloride is a sulfonamide derivative with a structural resemblance to the endogenous neuroactive amino acid, taurine. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential pharmacological significance, drawing parallels with related taurine analogs that have shown activity within the central nervous system (CNS). As a member of the sulfonamide class of compounds, which have a rich history in medicinal chemistry, and as a taurine analog, this molecule holds potential for investigation in various therapeutic areas, particularly those concerning neurological disorders. Taurine itself is known to be a potent antioxidant and anti-inflammatory agent, playing roles in neuroprotection and neuromodulation, though its ability to cross the blood-brain barrier is limited[1]. The structural modifications in 2-amino-N-phenylethanesulfonamide hydrochloride, specifically the N-phenyl group, may alter its lipophilicity and potential to interact with biological targets.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-amino-N-phenylethanesulfonamide hydrochloride is presented in the table below. These identifiers are crucial for the accurate sourcing and characterization of the compound.
| Property | Value | Source |
| CAS Number | 1100424-69-8 | [2] |
| Molecular Formula | C₈H₁₃ClN₂O₂S | [2] |
| Molecular Weight | 236.72 g/mol | [2] |
| IUPAC Name | 2-amino-N-phenylethanesulfonamide;hydrochloride | |
| Synonyms | 2-(N-phenylsulfamoyl)ethan-1-aminium chloride |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 2-amino-N-phenylethanesulfonamide hydrochloride.
Experimental Protocol (Hypothetical)
Step 1: Protection of Taurine
The synthesis would commence with the protection of the amino group of taurine to prevent unwanted side reactions. A common and effective method is the use of phthalic anhydride to form an N-phthaloyl derivative[3].
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Reaction Setup: In a round-bottom flask, taurine and phthalic anhydride are combined in a suitable solvent, such as dimethylformamide (DMF).
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Heating: The mixture is heated to facilitate the condensation reaction, forming N-phthaloyl taurine.
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Work-up: Upon cooling, the product is typically precipitated by the addition of water, filtered, and dried.
Step 2: Formation of the Sulfonyl Chloride
The sulfonic acid group of the protected taurine is then converted to a more reactive sulfonyl chloride. This is a critical step for the subsequent sulfonamide bond formation.
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Chlorination: N-phthaloyl taurine is treated with a chlorinating agent. While traditional reagents like thionyl chloride or phosphorus pentachloride can be used, milder and more modern reagents such as 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) may offer higher yields and cleaner reactions[4]. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature.
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Isolation: The resulting 2-phthalimidoethanesulfonyl chloride[5][6][7] is isolated through appropriate work-up procedures, which may involve washing with water and drying of the organic phase.
Step 3: Reaction with Aniline
The synthesized sulfonyl chloride is then reacted with aniline to form the sulfonamide linkage. This is a standard nucleophilic substitution reaction[8][9][10].
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Reaction Conditions: 2-phthalimidoethanesulfonyl chloride is dissolved in a suitable solvent, and aniline is added, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
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Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
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Purification: The protected final product, N-phenyl-2-phthalimido-ethanesulfonamide, is purified using techniques like column chromatography.
Step 4: Deprotection and Salt Formation
The final steps involve the removal of the phthaloyl protecting group and the formation of the hydrochloride salt.
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Hydrazinolysis: The phthaloyl group is commonly cleaved using hydrazine hydrate in a solvent like ethanol or methanol[11]. The reaction mixture is typically refluxed.
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Work-up: The phthalhydrazide byproduct is often insoluble and can be removed by filtration. The filtrate containing the free amine, 2-amino-N-phenylethanesulfonamide, is then concentrated.
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Salt Formation: The free amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the desired 2-amino-N-phenylethanesulfonamide hydrochloride. The salt is then collected by filtration and dried.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2-amino-N-phenylethanesulfonamide hydrochloride.
Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the phenyl group, the two methylene groups of the ethanesulfonyl chain, and the amine/ammonium protons. The chemical shifts and coupling patterns would confirm the connectivity of the molecule. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring and the two aliphatic carbons of the ethanesulfonyl moiety. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine/ammonium group, S=O stretching of the sulfonamide, C-N stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base and fragmentation patterns consistent with the structure. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition. |
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier like formic or trifluoroacetic acid) would be employed. Detection can be achieved using a UV detector, as the phenyl group provides a chromophore.
Pharmacological and Toxicological Profile
Potential Pharmacological Activity
Given its structural similarity to taurine, 2-amino-N-phenylethanesulfonamide hydrochloride is a candidate for investigation into its effects on the central nervous system. Taurine and its derivatives have demonstrated a range of neurological activities, including neuroprotection, anticonvulsant effects, and modulation of GABAergic and glycinergic systems[1][12][13][14]. The introduction of a phenyl group in the sulfonamide moiety increases the lipophilicity of the molecule compared to taurine, which could potentially enhance its ability to cross the blood-brain barrier[1][12].
Studies on related N-phenyl sulfonamide derivatives have shown a variety of biological activities, including anticonvulsant properties[15]. Therefore, it is plausible that 2-amino-N-phenylethanesulfonamide hydrochloride could exhibit similar CNS-related activities.
Sources
- 1. Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases [mdpi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
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- 4. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
- 5. 2-PHTHALIMIDOETHANESULFONYL CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 2-フタルイミドエタンスルホニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Phthalimidoethanesulfonyl chloride | C10H8ClNO4S | CID 308739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
